Ethyl 7-cyclopentyl-7-oxoheptanoate

Description

Structural Features and Core Functional Group Analysis

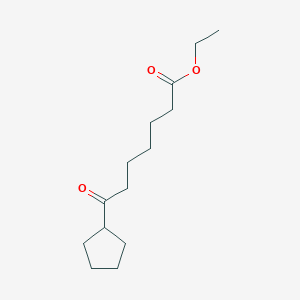

The molecular structure of Ethyl 7-cyclopentyl-7-oxoheptanoate is characterized by a seven-carbon aliphatic chain, forming the heptanoate (B1214049) backbone. At one terminus of this chain (C1) is an ethyl ester group (-COOCH₂CH₃), while at the seventh carbon (C7), a ketone group (C=O) is present. Attached to this keto group is a five-membered cyclopentyl ring.

The molecule's bifunctionality, with the ester and ketone groups separated by a five-carbon methylene (B1212753) bridge, dictates its chemical reactivity. This separation means the functional groups can often react independently, although intramolecular interactions are possible under certain conditions. The cyclopentyl group adds steric bulk and lipophilicity to the ketone end of the molecule.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄O₃ keyorganics.net |

| Molecular Weight | 240.34 g/mol |

| CAS Number | 898776-06-2 keyorganics.net |

| Appearance | Not specified in literature |

Significance of Keto-Ester and Cyclopentyl Moieties in Organic Chemistry

The chemical importance of this compound is best understood by examining its constituent parts: the keto-ester functionality and the cyclopentyl ring.

The keto-ester moiety is a highly valuable functional group arrangement in organic synthesis. nih.govacs.org Keto-esters are key intermediates and building blocks for creating a wide array of organic compounds, including α-hydroxy acids and various heterocyclic systems. nih.govacs.org The specific classification of a keto-ester (as α, β, γ, etc.) depends on the relative positions of the ketone and ester groups, which in turn influences the molecule's reactivity and synthetic applications. For instance, β-keto esters are well-known for their use in reactions like the Claisen condensation and acetoacetic ester synthesis. ucla.edu While this compound is a ζ-keto ester (zeta-keto ester), placing the functional groups far apart, it still offers two distinct points for chemical modification.

The cyclopentyl moiety is also a significant structural feature, particularly in the realm of medicinal chemistry and natural product synthesis. researchgate.net The cyclopentane (B165970) ring system is a common scaffold in numerous biologically active molecules and has been successfully used as a core structure in drug discovery programs. researchgate.net Incorporating a cyclopentyl group can influence a molecule's pharmacological properties by providing a specific three-dimensional shape and conformational rigidity. nih.gov Its presence in a molecule can be crucial for optimal binding interactions with biological targets. nih.gov

Overview of Research Trajectories and Synthetic Challenges

The research landscape and synthetic considerations for a molecule like this compound are shaped by its bifunctional nature.

Research Trajectories: The primary research interest in this compound likely lies in its use as a specialized building block. The presence of two distinct functional groups allows for sequential or orthogonal chemical transformations, making it a candidate for constructing more elaborate molecules for pharmaceuticals or materials science. nih.gov Research in related long-chain fatty acids and esters has also explored their metabolic effects, including their potential role in ketogenic diets and as exogenous ketone precursors, although specific studies on this compound are scarce. frontiersin.orgnih.gov

General methods for synthesizing keto-esters include the acylation of enolates or Grignard reagents with appropriate electrophiles. For example, the synthesis of a related compound, 7-chloro-2-oxoheptanoic acid, has been achieved via a Grignard reaction with diethyl oxalate, followed by hydrolysis. google.com A similar strategy could conceivably be adapted for this compound, perhaps by using a cyclopentyl-containing Grignard reagent. However, controlling the reactivity to avoid side reactions is a significant hurdle that requires careful optimization of reaction conditions. google.comwipo.int The development of efficient and selective synthetic routes remains a core challenge in modern organic chemistry. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 7-cyclopentyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTQFLHBELAXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645652 | |

| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-06-2 | |

| Record name | Ethyl ζ-oxocyclopentaneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Elucidation of Reaction Pathways for Ethyl 7 Cyclopentyl 7 Oxoheptanoate

Reactivity Profiles of the Keto-Ester Functionality

The presence of both a ketone and an ester group on the same aliphatic chain in Ethyl 7-cyclopentyl-7-oxoheptanoate gives rise to a rich and varied chemical reactivity. The electronic and steric influence of each group on the other dictates the outcome of various transformations.

Oxidation and Reduction Processes of the Carbonyl Group

The carbonyl group of the cyclopentyl ketone is a primary site for oxidation and reduction reactions. The selection of reagents and reaction conditions allows for the targeted transformation of this functionality.

Reduction Reactions:

The reduction of the keto group in this compound can be achieved using a variety of reducing agents, leading to the corresponding secondary alcohol. The choice of reductant is crucial for achieving chemoselectivity, particularly to avoid the simultaneous reduction of the ester functionality.

| Reducing Agent | Product | Selectivity |

| Sodium borohydride (B1222165) (NaBH4) | Ethyl 7-cyclopentyl-7-hydroxyheptanoate | High for ketone over ester |

| Lithium aluminium hydride (LiAlH4) | 7-cyclopentylheptane-1,7-diol | Reduces both ketone and ester |

| Diisobutylaluminium hydride (DIBAL-H) | Lactol (cyclic hemiacetal) | Can reduce ester to aldehyde at low temperatures |

Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of esters. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the ester, yielding the corresponding diol.

Diisobutylaluminium hydride (DIBAL-H) offers temperature-dependent selectivity. At low temperatures (e.g., -78 °C), it can selectively reduce the ester to an aldehyde, which can then exist in equilibrium with its cyclic hemiacetal form (a lactol).

Oxidation Reactions:

The oxidation of the keto-ester presents a more complex challenge. While the secondary alcohol derived from the reduction of this compound can be oxidized back to the ketone, direct oxidation of the parent molecule can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Hydrolytic and Transesterification Reactions of the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis:

Hydrolysis of the ester to the corresponding carboxylic acid can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the ester carbonyl, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification yields the carboxylic acid, 7-cyclopentyl-7-oxoheptanoic acid.

Transesterification:

Transesterification involves the reaction of the ethyl ester with an alcohol in the presence of an acid or base catalyst to form a different ester. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed.

| Catalyst | Reactant | Product |

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound |

| Base (e.g., NaOMe) | Methanol | Mthis compound |

Insights into Cyclopentyl Ketone Reactivity in Complex Systems

The cyclopentyl ketone moiety exhibits reactivity characteristic of cyclic ketones, including the propensity to undergo aldol (B89426) condensations and rearrangement reactions.

Mechanisms of Aldol Condensation in Cyclopentanone (B42830) Frameworks

The α-protons of the cyclopentanone ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type reactions.

Intramolecular Aldol Condensation:

Under basic conditions, this compound can potentially undergo an intramolecular aldol condensation, although this would lead to a highly strained fused ring system. More commonly, cyclopentanone itself participates in intermolecular aldol condensations. The mechanism involves the formation of an enolate from one molecule of cyclopentanone, which then attacks the carbonyl group of a second molecule. The resulting aldol adduct can then dehydrate to form an α,β-unsaturated ketone.

Robinson Annulation:

Cyclopentanone can also participate in Robinson annulation reactions, which is a combination of a Michael addition and an intramolecular aldol condensation, to form a new six-membered ring fused to the cyclopentane (B165970) ring.

Exploration of Rearrangement Reactions, including Baeyer–Villiger Oxidation

The cyclopentyl ketone structure is a suitable substrate for various rearrangement reactions, most notably the Baeyer–Villiger oxidation.

Baeyer–Villiger Oxidation:

This reaction involves the oxidation of the cyclopentyl ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a six-membered lactone (a cyclic ester). The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxy acid. In the case of an unsymmetrical ketone like this compound, the migratory aptitude of the groups determines the product. Generally, the more substituted group has a higher migratory aptitude.

Advanced Mechanistic Studies in Related Chemical Transformations

Advanced computational and experimental studies on related keto-esters and cyclic ketones continue to provide deeper insights into their reactivity. For instance, density functional theory (DFT) calculations have been employed to model the transition states of reactions like the Baeyer–Villiger oxidation, providing a more detailed understanding of the factors that control the regioselectivity of the rearrangement.

Role of Carbenoid Intermediates in C-H Insertion Reactions

The formation of a ketone, such as the cyclopentyl ketone moiety in this compound, can be envisioned through a C-H insertion reaction mediated by a carbenoid. In a hypothetical scenario, a suitable diazo compound precursor could be used to generate a carbenoid, which could then undergo an intramolecular C-H insertion.

Carbene C-H insertion is a powerful reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org The reactivity and selectivity of the carbene are often modulated by coordination to a metal catalyst, forming a metal carbenoid. wikipedia.org Rhodium(II) catalysts, such as dirhodium tetraacetate, are particularly effective for such transformations. wikipedia.org The general mechanism involves the decomposition of a diazo compound to release nitrogen gas and form the metal carbenoid. This electrophilic species can then react with a C-H bond.

For a substrate related to this compound, one could imagine a linear precursor with a diazo group at the seventh carbon and a cyclopentyl group. The generated carbenoid could then, in principle, insert into a C-H bond of the cyclopentyl ring. However, the regioselectivity of such an insertion would be a critical factor, with insertions into primary, secondary, and tertiary C-H bonds of the cyclopentane ring being possible. The choice of catalyst and ligands can influence this selectivity. wikipedia.org

It is important to note that this is a generalized description of a potential synthetic route. Without experimental data for this compound, any discussion of specific intermediates, transition states, and reaction kinetics remains speculative.

Table 1: General Factors Influencing Carbene C-H Insertion Reactions

| Factor | Description | Potential Impact on Synthesis |

| Catalyst | The choice of metal (e.g., Rh, Cu) and its ligand sphere. wikipedia.org | Influences carbene reactivity and selectivity (chemo-, regio-, and stereoselectivity). wikipedia.org |

| Substrate | The electronic and steric properties of the C-H bond to be activated. libretexts.org | Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary. libretexts.org |

| Solvent | The polarity and coordinating ability of the solvent. | Can affect catalyst activity and product distribution. |

| Diazo Precursor | The structure of the diazo compound used to generate the carbene. | The substituents on the diazo carbon affect the stability and electrophilicity of the resulting carbene. |

Intramolecular Cyclization Pathways, exemplified by the Aubé Reaction

The Aubé reaction is a specific type of intramolecular Schmidt reaction that is used to synthesize lactams from azido-ketones or azido-aldehydes. The reaction typically involves the treatment of an azido-ketone with a Lewis or Brønsted acid, which promotes an intramolecular Schmidt reaction. A key feature of the Aubé reaction is the intramolecular trapping of a carbocation intermediate by the azide (B81097), followed by a rearrangement to expand the ring.

Applying the Aubé reaction to a precursor of this compound would require a substrate containing both an azide group and the cyclopentyl ketone functionality. For instance, a molecule with an azide group at a suitable position on the heptanoate (B1214049) chain could potentially undergo an intramolecular reaction with the cyclopentyl ketone. However, the classic Aubé reaction leads to the formation of lactams, which is a different structural motif than the target keto-ester.

While intramolecular cyclizations are a broad and powerful class of reactions in organic synthesis, the specific application of the Aubé reaction to form this compound is not conceptually straightforward and has not been reported. Other intramolecular cyclization strategies, such as aldol or Claisen condensations, could also be considered for the synthesis of cyclic structures, but their direct relevance to the formation of this specific acyclic keto-ester is not immediately apparent without further context on the intended synthetic pathway.

Applications of Ethyl 7 Cyclopentyl 7 Oxoheptanoate As a Synthetic Building Block in Organic Chemistry

Utilization in the Synthesis of Complex Molecular Architectures

The inherent functionalities of ethyl 7-cyclopentyl-7-oxoheptanoate, namely the ester and ketone groups, serve as reactive handles for a variety of chemical transformations. This dual reactivity allows for its elaboration into more complex structures, including functionalized long-chain carboxylic acids and intricate cyclic systems.

Precursor to Functionalized Cyclopentyl-Heptanoic Acid Derivatives

The ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 7-cyclopentyl-7-oxoheptanoic acid. This transformation is a fundamental step in the synthesis of various functionalized derivatives. The resulting carboxylic acid can then undergo a wide range of further reactions, such as amidation to form amides, or reduction of the ketone to a secondary alcohol, providing access to a diverse family of cyclopentyl-heptanoic acid derivatives with potential applications in materials science and medicinal chemistry.

Furthermore, the ketone functionality can be manipulated to introduce additional complexity. For instance, reduction of the ketone to a hydroxyl group, followed by esterification or etherification, allows for the introduction of various substituents at the 7-position of the heptanoic acid chain. This strategic functionalization is crucial for tailoring the physicochemical properties of the final molecules.

Contribution to the Construction of Polycyclic and Spirocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of polycyclic and spirocyclic frameworks, which are common motifs in many natural products and biologically active compounds.

One plausible and powerful strategy for ring formation is the intramolecular aldol (B89426) condensation. In a closely related analogue, 7-cyclopentyl-6-oxoheptanal, the presence of a base can induce a cyclic aldol reaction. chegg.comchegg.com Similarly, under basic conditions, the enolate of the ketone in this compound can be generated and undergo an intramolecular attack on the ester carbonyl. While less common than ketone-aldehyde or ketone-ketone aldol reactions, this type of Dieckmann-like condensation can lead to the formation of a bicyclic β-keto ester. Subsequent decarboxylation would then yield a bicyclic ketone. The regioselectivity of such a reaction would be influenced by the stability of the resulting ring systems, with five- and six-membered rings being thermodynamically favored. libretexts.org

The synthesis of spirocyclic compounds, where two rings share a single atom, can also be envisioned using this building block. General methods for the synthesis of spirocycles often involve the reaction of cyclic ketones with suitable reagents. For example, the ketone moiety of this compound could potentially react with a bifunctional reagent in a multi-step sequence to construct a spirocyclic system.

Strategic Role in Total Synthesis Methodologies

The structural features of this compound make it an attractive starting material or intermediate in the total synthesis of complex natural products, particularly those containing cyclopentane (B165970) rings and long aliphatic chains.

Stereoselective Approaches in Natural Product Analogue Synthesis

The synthesis of natural product analogues often requires precise control over stereochemistry. The ketone group in this compound presents an opportunity for stereoselective reduction to introduce a chiral center. The use of chiral reducing agents, such as those derived from boron or aluminum, or enzymatic reductions, can afford the corresponding secondary alcohol with high enantiomeric or diastereomeric excess. nih.gov This stereochemically defined alcohol can then be carried forward in a synthetic sequence to produce chiral natural product analogues.

A key reaction in the synthesis of many natural products, including prostaglandins (B1171923) and their analogues, is the Horner-Wadsworth-Emmons (HWE) reaction. The ketone of this compound can be a substrate for this reaction, allowing for the stereoselective formation of a carbon-carbon double bond with a new side chain. This approach is particularly valuable for introducing the complex side chains often found in prostaglandins and related molecules. nih.gov

Facilitating Strategic Disconnections in Retrosynthetic Analysis

In the planning of a total synthesis, the process of retrosynthetic analysis involves breaking down a complex target molecule into simpler, commercially available starting materials. This compound represents a valuable "chiron" or building block in this context, as it contains several key structural features found in various natural products.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 7-cyclopentyl-7-oxoheptanoate, one would expect to observe distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons on the cyclopentyl ring, and the protons along the heptanoate (B1214049) chain. The chemical shifts (δ) and coupling constants (J) of these signals would be indicative of their specific locations within the molecule.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals would include those for the carbonyl carbons of the ester and ketone groups (typically in the range of 170-210 ppm), the carbons of the ethyl ester, the carbons of the cyclopentyl ring, and the carbons of the aliphatic chain.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY spectra would reveal proton-proton couplings within the same spin system, helping to trace the connections along the heptanoate chain and within the cyclopentyl ring. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

|---|---|---|---|

| CH3 (ethyl) | ~1.2 | Triplet | 3H |

| CH2 (ethyl) | ~4.1 | Quartet | 2H |

| CH2 (alpha to ester C=O) | ~2.3 | Triplet | 2H |

| CH2 (alpha to ketone C=O) | ~2.5 | Triplet | 2H |

| CH (alpha to ketone C=O, cyclopentyl) | ~2.8 | Multiplet | 1H |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm, predicted) |

|---|---|

| C=O (Ketone) | ~210 |

| C=O (Ester) | ~173 |

| O-CH2 (Ethyl) | ~60 |

| CH3 (Ethyl) | ~14 |

| CH (alpha to ketone C=O, cyclopentyl) | ~50 |

| CH2 (alpha to ketone C=O) | ~42 |

| CH2 (alpha to ester C=O) | ~34 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, two prominent absorption bands would be expected in the carbonyl region. The ester carbonyl (C=O) stretch would typically appear around 1735 cm⁻¹, while the ketone carbonyl (C=O) stretch would be observed at a slightly lower frequency, around 1715 cm⁻¹. The presence of C-H stretching vibrations for the sp³ hybridized carbons of the aliphatic chain and ring would be seen in the 2850-3000 cm⁻¹ region.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹, predicted) |

|---|---|

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Ketone) | ~1715 |

| C-O Stretch (Ester) | ~1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. For this compound, the carbonyl groups are the primary chromophores. One would expect to observe a weak n→π* transition for the ketone and ester carbonyl groups at a wavelength (λmax) around 280-300 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C14H24O3), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (240.34 g/mol ).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH2CH3) or the entire ethoxycarbonyl group (-COOCH2CH3). Ketones often undergo McLafferty rearrangement or alpha-cleavage. Key expected fragments would include ions resulting from the cleavage at the bonds adjacent to the carbonyl groups.

Predicted Mass Spectrometry Fragments

| m/z | Fragment Identity |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 211 | [M - C2H5]⁺ |

| 195 | [M - OC2H5]⁺ |

| 167 | [M - COOC2H5]⁺ |

| 111 | [C5H9CO]⁺ |

Computational Chemistry and Theoretical Modeling of Ethyl 7 Cyclopentyl 7 Oxoheptanoate

Molecular Structure and Conformational Landscape Analysis

The molecular structure of Ethyl 7-cyclopentyl-7-oxoheptanoate, which features a flexible seven-carbon chain, a terminal ethyl ester group, and a cyclopentyl ketone moiety, gives rise to a complex conformational landscape. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

The orientation of the cyclopentyl ring relative to the adjacent carbonyl group is a critical factor. DFT calculations on similar cyclopropyl (B3062369) ketones have shown that the bisected s-cis and s-trans conformers are the two minimum energy conformations, with the s-cis conformer often being more stable. nih.govuwlax.edu In the case of this compound, similar low-energy conformations, where the cyclopentyl ring is coplanar with the ketone's C-C=O bond, are expected. The cyclopentyl ring itself is not planar and exists in envelope and twist conformations, which adds another layer of complexity to the conformational analysis.

The ethyl ester group also has preferred conformations. The Z conformation of esters is generally favored over the E conformation due to a combination of steric and dipole-dipole interactions.

A systematic conformational search using computational software would typically involve molecular mechanics methods to generate a large number of initial structures, followed by optimization of the most promising candidates at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G* or M06-2X/6-311+G(d,p)). The relative energies of the optimized conformers would then be calculated to determine their populations at a given temperature.

Table 1: Representative Conformational Data for Analogous Structures

| Analogous Compound | Computational Method | Key Finding |

| Cyclopropyl methyl ketone | Ab initio (Gaussian) | The s-cis conformation is the most stable, with a torsion angle of 180°. uwlax.edu |

| Long-chain aliphatic esters | Not specified | Extended conformations are generally more stable. nih.gov |

| Cycloundecanone | DFT-D | The conformational landscape is complex, with multiple stable conformers identified. nih.gov |

Elucidation of Reaction Pathway Energetics and Transition State Characterization

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For this compound, several reactions are of interest, such as those involving the ketone and ester functionalities.

One such reaction is the Friedel-Crafts acylation, which, although typically an intermolecular reaction, provides a model for understanding the reactivity of the acyl group. Computational studies of Friedel-Crafts acylation have detailed the mechanism, which involves the formation of a highly reactive acylium ion. nih.govorganic-chemistry.orgyoutube.comyoutube.com The energy profile of such a reaction, including the activation energy barrier to reach the transition state, can be calculated using DFT. For instance, in the acylation of imidazo[1,2-a]pyridines, a large activation energy barrier was calculated, indicating that significant energy input is required for the reaction to proceed. nih.gov

Another relevant reaction is the reduction of the ketone. The stereochemistry of ketone reduction is highly dependent on the structure of the substrate and the reducing agent. organic-chemistry.orgacs.orglibretexts.org Theoretical studies on the hydride reduction of cyclic ketones have shown that the stereochemical outcome can be predicted by analyzing the stability of the transition state models. nih.gov For example, the reduction of cyclopropyl ketones is believed to proceed via a bisected s-cis transition-state model, where the hydride attacks from the less-hindered face. nih.gov

The energetics of these reaction pathways are typically elucidated by locating the transition state structures on the potential energy surface and calculating their energies relative to the reactants and products. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for Related Reactions

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Esterification of acetic acid | DFT (M06-2X/def2-TZVP) | 36 | researchgate.net |

| Esterification of acetyl chloride | DFT (M06-2X/def2-TZVP) | 21 | researchgate.net |

| Friedel-Crafts acylation of imidazo[1,2-a]pyridine | Not specified | High activation energy barrier | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide valuable insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential can be calculated to predict its chemical behavior.

The presence of two carbonyl groups (ketone and ester) and the oxygen atoms of the ester group creates regions of high electron density and negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the carbonyl carbons are electrophilic centers and are prone to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms, while the LUMO is expected to be centered on the carbonyl carbons. The energies of these orbitals can be used to predict the molecule's behavior in various reactions. For example, in a study of p-xylene (B151628) conformers, the reactivity was explained based on the HOMO-LUMO energy gap. eurjchem.com

Mulliken charge analysis can provide a quantitative measure of the partial charges on each atom, further highlighting the electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Table 3: Representative Electronic Properties of Analogous Molecules

| Molecule/System | Property | Computational Finding | Reference |

| p-Xylene | HOMO-LUMO gap | Eclipsed conformer is more reactive due to a smaller HOMO-LUMO gap. | eurjchem.com |

| Ferrocene | Redox chemistry | Undergoes a reversible one-electron oxidation. | wikipedia.org |

| Cyclopropyl ketones | Conformer stability | The s-cis conformer is more stable than the s-trans. | nih.gov |

Predictive Modeling of Stereochemical Outcomes and Selectivity

Computational modeling can be a powerful tool for predicting the stereochemical outcome of reactions, particularly for molecules with chiral centers or prochiral functionalities. While this compound itself is achiral, reactions at the ketone or on the heptanoate (B1214049) chain can generate stereocenters.

For instance, the reduction of the cyclopentyl ketone can lead to the formation of a chiral alcohol. The stereoselectivity of such a reaction can be predicted by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. As mentioned earlier, studies on the reduction of substituted cyclopropyl ketones have successfully used DFT calculations to rationalize the observed stereoselectivity based on the stability of the transition state conformers. nih.gov

In a broader context, machine learning models are increasingly being used in conjunction with computational chemistry data to predict the stereoselectivity of reactions. These models are trained on datasets of reactions with known stereochemical outcomes and can learn complex relationships between the structure of the reactants, catalysts, and the resulting stereoselectivity.

For a molecule like this compound, a predictive model for the reduction of its ketone could be built by considering various structural and electronic descriptors of the molecule, such as steric parameters of the substituents on the cyclopentyl ring and the electronic properties of the carbonyl group.

Table 4: Approaches to Predicting Stereoselectivity

| Method | Application | Key Principle |

| Transition State Modeling | Hydride reduction of cyclic ketones | The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. nih.gov |

| Machine Learning | Asymmetric catalysis | Models are trained on experimental data to predict the enantiomeric or diastereomeric excess of a reaction. |

| DFT Calculations | Reduction of cyclopropyl ketones | The more stable the bisected s-cis conformer of the substrate, the more stereoselective the hydride reduction. nih.gov |

Future Research Directions and Emerging Paradigms in the Study of Ethyl 7 Cyclopentyl 7 Oxoheptanoate

Development of Next-Generation Sustainable and Efficient Synthetic Pathways

The future synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate is likely to move away from traditional methods towards more sustainable and efficient pathways. Current synthetic routes to analogous β-keto esters and γ-keto esters often rely on strong bases, stoichiometric reagents, and multi-step processes that can be resource-intensive. nih.govorgsyn.org Emerging paradigms in green chemistry offer promising alternatives.

Biocatalysis: Enzyme-catalyzed reactions represent a frontier for the green synthesis of ketoesters. nih.gov Alcohol dehydrogenases (ADHs) have shown exceptional performance in the reduction of various keto esters to produce chiral alcohols, which are valuable pharmaceutical intermediates. thieme-connect.comresearchgate.net Future research could explore the use of engineered enzymes for the asymmetric reduction of the cyclopentyl ketone in this compound, or even the reverse reaction, the oxidation of the corresponding alcohol. Moreover, lipases could be employed for the transesterification of the ethyl ester group under mild conditions, offering a pathway to a variety of derivatives. rsc.org The use of whole-cell biocatalysts in aqueous media could further enhance the sustainability of the synthesis. psu.edu

Organocatalysis: The use of small organic molecules as catalysts is another avenue for sustainable synthesis. organic-chemistry.orgwikipedia.org Organocatalysts are generally less sensitive to air and moisture than traditional metal catalysts, and they are often biodegradable and have low toxicity. organic-chemistry.org For the synthesis of the core structure of this compound, organocatalytic approaches to the formation of γ-keto esters could be explored, potentially involving conjugate additions to α,β-unsaturated precursors. organic-chemistry.org

Electrosynthesis: Electrochemical methods offer a green alternative to traditional redox reactions by using electrons as the "reagent". rsc.org The synthesis of related β-keto spirolactones has been demonstrated using an electrochemical approach in green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric metallic oxidants. rsc.org A similar strategy could be envisioned for the formation of the cyclopentyl ring or for other transformations in the synthesis of this compound.

Exploration of Novel and Undiscovered Reactivity Modes

The dual functionality of this compound, with its ketone and ester groups, makes it a rich substrate for exploring novel reactivity. Modern catalytic methods, particularly in the realm of photoredox catalysis, open up new possibilities for the transformation of this molecule.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.orgnih.govnih.gov The ketone moiety of this compound could be a handle for various photoredox-catalyzed reactions. For instance, the generation of an α-carbonyl radical could lead to novel C-C bond formations. nih.gov Furthermore, photoredox-catalyzed cyclization reactions of related β-ketoesters have been used to construct complex cyclopentanone (B42830) structures. nih.gov Similar strategies could be applied to further functionalize the existing cyclopentyl ring or to engage the linear chain in cyclization reactions. The intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters under photoredox conditions also suggests pathways for creating bicyclic structures from derivatives of the target compound. rsc.org

Novel Cyclizations and Rearrangements: The cyclopentyl ketone unit itself is a site of potential reactivity. Studies on the thermal decomposition and reactivity of cyclopentanone with OH radicals indicate that the Cα–Cβ bond is a key site for reactions. nih.govacs.orgdoi.org This suggests that under the right conditions, ring-expansion or ring-opening reactions could be induced, leading to new molecular scaffolds. The interaction between the ketone and the ester down the long alkyl chain, while electronically distant, could lead to interesting macrocyclization reactions under specific catalytic conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. youtube.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.

Continuous Flow Synthesis: The synthesis of related β-keto esters has been successfully demonstrated in flow reactors. nih.gov For example, the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been performed in-flow to produce β-keto esters. nih.gov A similar approach could be developed for the construction of the target molecule. Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can be crucial for controlling selectivity and minimizing side reactions, especially when dealing with highly reactive intermediates like lithium enolates. researchgate.net

Automated Synthesis: Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of reaction conditions. acs.org Such platforms could be used to rapidly screen a wide range of catalysts and reaction conditions for the synthesis of this compound and its derivatives. Automated systems have been developed for the production of ¹¹C-labeled esters for applications in positron emission tomography (PET), demonstrating the high level of control achievable. nih.govnih.gov This technology could be leveraged to create libraries of derivatives of this compound for screening in various applications.

Investigation into Advanced Applications in Materials Science Precursor Development

The unique structure of this compound makes it an interesting candidate as a precursor for advanced materials. The ketone and ester functionalities provide handles for polymerization and modification of polymers.

Polymer Synthesis: Keto-functionalized monomers are valuable for creating polymers with tailored properties. nih.govnumberanalytics.com The ketone group can be used for post-polymerization modification through reactions like oxime ligation, allowing for the attachment of various functional groups or for cross-linking. researchgate.net this compound could be modified to incorporate a polymerizable group, such as a methacrylate, and then copolymerized to create polymers with pendant cyclopentyl ketone moieties. These could serve as scaffolds for creating functional materials, for example, by attaching bioactive molecules. Thioester functional polymers have also gained attention for applications in responsive and biodegradable materials. warwick.ac.uk

Precursor for Functional Materials: The long alkyl chain and the reactive ketone group suggest potential applications in the synthesis of surfactants, lubricants, or other functional fluids. The cyclopentyl group can impart specific steric and conformational properties. Furthermore, β-keto esters are known building blocks for a wide variety of molecular systems and functional materials due to their versatile reactivity. researchgate.net By analogy, the γ-ketoester structure of the target compound could be a precursor for synthesizing heterocyclic compounds or for creating complex molecules for applications in fragrances or specialty chemicals. Activated esters are also used for the synthesis of glycopolymers by post-polymerization modification, which could be an interesting future direction. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.